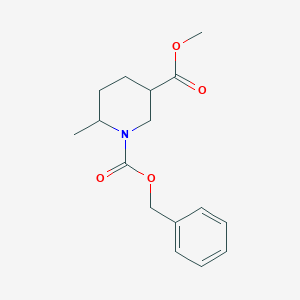
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
Descripción general
Descripción
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of benzyl and methyl groups attached to the piperidine ring .
Métodos De Preparación
The synthesis of 1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate involves several steps. One common synthetic route includes the reaction of piperidine with benzyl chloride and methyl chloroformate under basic conditions . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
- 1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate
- 1-Benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate
These compounds share similar structural features but may differ in their stereochemistry, leading to variations in their chemical and biological properties .
Actividad Biológica
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Research indicates that it may function as an inhibitor or modulator of certain enzymes, thereby influencing various biochemical pathways and cellular functions.
Biological Activities
This compound has been studied for several biological activities:
- Enzyme Inhibition: The compound shows potential as an inhibitor of Bruton tyrosine kinase (Btk), a critical player in B cell signaling pathways. Inhibition of Btk can affect the production of pro-inflammatory cytokines and chemokines, indicating its potential for treating autoimmune diseases .
- Receptor Modulation: It has been explored for its effects on chemokine receptors, particularly CCR3. Structure-activity relationship (SAR) studies have demonstrated that related piperidine compounds can act as potent antagonists for these receptors, suggesting that similar mechanisms may be applicable to this compound .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Case Studies
Several case studies have investigated the compound's efficacy in various biological systems:
- Autoimmune Disease Models: In vitro studies have shown that inhibition of Btk by derivatives of this compound can lead to decreased production of autoantibodies in B cell cultures, suggesting a therapeutic pathway for autoimmune conditions.
- Inflammatory Response: Research on eosinophil chemotaxis revealed that compounds similar to this compound effectively reduced eotaxin-induced responses, highlighting its potential in managing allergic reactions and asthma .
Propiedades
IUPAC Name |
1-O-benzyl 3-O-methyl 6-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRRKWFHSQQJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















